molecular formula C17H24F3N3O3RuS 5*- B1167276 promagainin CAS No. 116357-66-5

promagainin

Cat. No.: B1167276
CAS No.: 116357-66-5
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Description

Promagainin is a host-defense peptide originating from frog skin secretions. These peptides are a critical component of innate immunity and are a rich source for biomedical research due to their broad-spectrum antimicrobial activities and cytotoxic properties . Main Applications & Research Value: this compound is supplied for research purposes such as studying its mechanism of action against bacterial membranes, its role in innate immunity, and its potential as a lead compound for developing novel anti-infective agents. Research may also explore its cytotoxic effects on mammalian cells and its possible immunomodulatory, anti-cancer, or anti-viral activities . Intended Use: This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research and are not intended for diagnostic, therapeutic, or any clinical procedures . They are not medical devices and are not validated for human use.

Properties

CAS No.

116357-66-5

Molecular Formula

C17H24F3N3O3RuS 5*-

Synonyms

promagainin

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways

Retrosynthetic Analysis and Strategic Disconnections for Chemical Compound Synthesis

Retrosynthetic analysis is a strategy typically employed in the synthesis of small organic molecules, where a target molecule is broken down into simpler, commercially available starting materials through a series of hypothetical "disconnections" youtube.comyoutube.comyoutube.comyoutube.com. This approach is not directly applicable to the biological synthesis of a protein precursor like promagainin, which is genetically encoded and produced through cellular machinery.

In the context of peptide synthesis, particularly for smaller peptides derived from protein precursors, the concept of working backward from the target peptide sequence to individual amino acid building blocks is fundamental. However, this is based on peptide coupling strategies (e.g., solid-phase peptide synthesis) rather than strategic disconnections of carbon-carbon or carbon-heteroatom bonds as in traditional organic retrosynthesis mdpi-res.comresearchgate.net.

Novel Synthetic Routes for the Chemical Compound: Design and Optimization

For a protein precursor like this compound, novel "synthetic routes" would primarily refer to methods for its biological production or the efficient synthesis of the mature peptides derived from it. Biotechnological approaches, such as recombinant DNA technology, can be employed to express the gene encoding this compound (or its precursor) in suitable host organisms, leading to its biosynthesis. Optimization in this context involves enhancing gene expression, protein folding, and potentially, in vivo processing to yield the desired peptides.

For the chemical synthesis of peptides derived from this compound, novel routes focus on improving the efficiency, yield, and purity of peptide coupling reactions, protecting group strategies, and cleavage from the solid support in solid-phase peptide synthesis mdpi-res.com. Optimization efforts may explore different coupling reagents, resin types, and automated synthesis protocols.

Stereoselective and Enantioselective Synthesis of the Chemical Compound

The stereochemistry of proteins and peptides is determined by the chiral alpha-carbons of the constituent amino acids, which are predominantly in the L-configuration in naturally occurring proteins nih.govnih.govyoutube.com. Biological synthesis inherently utilizes L-amino acids, ensuring the correct stereochemistry of the resulting protein precursor like this compound.

In the chemical synthesis of peptides, maintaining the correct stereochemistry at each amino acid residue is crucial for biological activity. Solid-phase peptide synthesis typically uses commercially available, enantiomerically pure protected amino acids, thereby controlling the stereochemistry mdpi-res.com. Stereoselective or enantioselective synthetic methods, as applied in small molecule synthesis to create specific stereoisomers nih.govnih.govyoutube.comeurekaselect.com, are not directly relevant to the assembly of peptides from pre-defined chiral amino acid building blocks, although the synthesis of modified or non-natural amino acids for peptide incorporation may involve such techniques.

Catalytic Approaches in Chemical Compound Production

In the biological production of this compound, enzymes act as the catalysts for transcription, translation, and post-translational modifications, including the proteolytic cleavage that releases mature peptides from the precursor researchgate.netresearchgate.netnih.govresearchgate.net. These enzymatic processes are highly efficient and specific.

In the context of peptide synthesis, catalytic approaches can be employed in specific coupling reactions or for the removal of protecting groups nih.gov. Chemoenzymatic methods, discussed further in Section 2.5, utilize enzymes as catalysts in combination with chemical transformations for peptide synthesis or modification mdpi-res.comrsc.orgnih.govyoutube.com. For example, enzymes can be used for selective bond formation or cleavage. nih.gov

Chemoenzymatic Synthesis of Analogues and Derivatives of the Chemical Compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that may be challenging by either method alone nih.govyoutube.com. This approach is particularly relevant for synthesizing analogues and derivatives of peptides derived from this compound, especially those involving post-translational modifications like glycosylation or lipidation rsc.orgnih.gov.

For instance, chemoenzymatic methods can be used to synthesize glycosylated peptide analogues by chemically synthesizing a peptide backbone and then using glycosyltransferases to enzymatically attach specific sugar moieties rsc.orgnih.gov. This allows for precise control over the site and type of glycosylation, which is difficult to achieve through purely chemical means. rsc.orgnih.gov Similarly, enzymes can be used for site-specific modifications or to facilitate coupling reactions in the synthesis of peptide derivatives. nih.govnih.gov

Biotechnological and Fermentative Production Methods for the Chemical Compound

Biotechnological methods are central to the production of protein precursors like this compound. This involves the use of living organisms or their components to produce the desired molecule. Recombinant DNA technology allows for the insertion of the gene encoding this compound into a suitable expression system, such as bacteria, yeast, insect cells, or mammalian cells koreascience.kr. These host cells then transcribe and translate the genetic information to produce the protein precursor.

Fermentation is a key biotechnological process used for the large-scale production of biomolecules, including proteins and peptides, by culturing microorganisms under controlled conditions nih.govmdpi.comnih.govgoogle.com. Fermentative production of this compound or its derived peptides would involve selecting an appropriate microbial strain (potentially engineered to express the relevant gene), optimizing the growth medium composition (carbon sources, nitrogen sources, nutrients), and controlling parameters such as temperature, pH, and aeration in bioreactors to maximize product yield mdpi.comgoogle.com.

Table 1: Examples of Microorganisms Used in Fermentation for Biomolecule Production

Microorganism SpeciesApplicationSource
Saccharomyces cerevisiaeProduction of human proinsulin fusion product nih.gov
Pichia speciesProduction of therapeutic peptides dntb.gov.ua
Escherichia coliExpression of fusion peptides koreascience.kr
Bacillus speciesProduction of γ-poly-glutamic acid mdpi.com
Micrococcus sodonensisProduction of 5'-purine nucleotides google.com
Brevibacterium ammoniagenesProduction of 5'-purine nucleotides google.com

Process Intensification and Scale-Up Considerations for Chemical Compound Synthesis

Scaling up the production of this compound or its derived peptides from laboratory scale to industrial scale involves significant process development and optimization symeres.comselvita.commt.comnih.govrsc.org. For biotechnological and fermentative production, scale-up considerations include designing and operating larger bioreactors, optimizing nutrient supply and waste removal, managing heat transfer, and ensuring consistent product quality and yield across different scales nih.govmdpi.comgoogle.commt.com. Process intensification might involve increasing cell density, improving metabolic pathways, or using continuous fermentation methods.

For the chemical or chemoenzymatic synthesis of derived peptides, scale-up of solid-phase peptide synthesis requires larger-scale synthesis vessels, efficient mixing, and handling of larger quantities of reagents and resins selvita.com. Optimization at scale focuses on minimizing costs, improving throughput, and addressing potential issues like heat dissipation and mass transfer limitations that become more prominent at larger volumes mt.comrsc.org. Techniques like process analytical technology (PAT) and design of experiments (DoE) are valuable for understanding and controlling critical process parameters during scale-up mt.com.

Table 2: Key Considerations in Chemical Process Development and Scale-Up

ConsiderationDescriptionSource
Optimization of reaction conditionsImproving yield, purity, and reaction time. selvita.com
Process developmentDeveloping a safe, reproducible, and economical manufacturing process. selvita.commt.com
Impurity profiling and controlIdentifying and controlling impurities to ensure product safety and quality. symeres.commt.com
Mixing and mass transferEnsuring efficient mixing and transfer of reactants and products, especially at larger scales. mt.com
Heat transfer and removalManaging heat generated or consumed by reactions to maintain optimal temperature control. mt.com
Equipment selection and designChoosing appropriate reactors and downstream processing equipment for the desired scale. selvita.com
Safety and environmental impactEnsuring the process is safe to operate and minimizes waste generation. selvita.com
Quality by Design (QbD)A systematic approach to development that begins with predefined objectives and emphasizes process understanding. mt.com

Molecular Mechanisms and Biological Interactions

Target Identification and Validation for the Chemical Compound

As a precursor protein, promagainin itself does not typically interact with specific cellular targets in the same manner as a bioactive peptide or small molecule drug. Its primary "target" or point of interaction within the biological system is the enzymatic machinery responsible for its post-translational processing. These processing enzymes cleave the precursor protein at specific recognition sites to release the mature, active peptides. Therefore, the validation of targets for this compound focuses on identifying and characterizing the proteases involved in its maturation rather than identifying receptors or enzymes that the precursor directly modulates for a downstream biological effect.

Molecular Docking and Computational Studies of Chemical Compound-Receptor Interactions

Molecular docking and computational studies are commonly employed to predict and analyze the binding interactions between small molecules or peptides and their target receptors or enzymes. Such studies are extensively performed on the mature antimicrobial peptides derived from this compound, investigating their interactions with microbial membranes to understand their lytic mechanisms. However, there is a lack of published research focusing on molecular docking or computational studies specifically investigating the interaction of the full-length this compound precursor protein with potential binding partners, as its role is primarily that of a substrate for enzymatic cleavage rather than a ligand for a receptor.

Cellular Uptake and Intracellular Trafficking of the Chemical Compound

This compound is synthesized within specialized glandular cells in the skin of Xenopus laevis. Like other secreted proteins, its synthesis involves ribosomes on the endoplasmic reticulum, followed by translocation into the ER lumen for folding and modification. The precursor protein then traffics through the Golgi apparatus and is stored in secretory granules within these cells. nih.gov Upon appropriate stimulation, these granules undergo exocytosis, releasing the contents, including this compound, onto the skin surface. nih.gov The "uptake" of this compound in this context refers to its cellular synthesis and packaging within the producing cell, rather than uptake from the extracellular environment by target cells.

Enzymatic Biotransformation and Metabolic Fate of the Chemical Compound

The key biotransformation of this compound is its proteolytic cleavage into active peptides. This process occurs post-translationally, likely within the secretory granules or upon release onto the skin surface. nih.gov Specific endoproteases, such as the RXVRG-endoprotease identified in Xenopus laevis skin, are involved in cleaving precursor proteins like this compound at defined recognition sequences (e.g., Arg-Xaa-Val-Arg-Gly) to liberate the mature peptides. The metabolic fate of the resulting active peptides involves their interaction with microbial membranes or other components in the environment, leading to their degradation over time. The precursor protein itself is primarily consumed in the production of these active forms.

Signal Transduction Pathways Modulated by the Chemical Compound

There is no current scientific evidence to suggest that the this compound precursor protein directly modulates specific intracellular or extracellular signal transduction pathways. Precursor proteins like this compound are generally not designed to interact with signaling receptors or enzymes to initiate signaling cascades. Their biological function is realized after enzymatic processing yields bioactive molecules. While the mature peptides derived from this compound may interact with cellular components or membranes in a way that indirectly affects cellular processes, this modulation is attributed to the active peptides, not the precursor protein itself. (Note: Prominin-1, also known as CD133, is a different protein involved in signal transduction pathways, particularly in stem cells and cancer. This should not be confused with this compound).

Genomic and Proteomic Responses to Chemical Compound Exposure

Investigating genomic and proteomic responses typically involves examining changes in gene expression (genomics) and protein abundance or modification (proteomics) within a biological system following exposure to a specific compound. Since this compound is a protein produced by Xenopus laevis, studies in this area would focus on the genetic regulation of the this compound gene and the factors influencing its expression (genomics), as well as the abundance and any modifications of the this compound protein within the frog's tissues or secretions (proteomics). nih.gov While general methodologies for studying genomic and proteomic responses exist, specific detailed research on how exposure to external factors might alter the expression or presence of the this compound precursor protein itself was not prominently found in the search results, beyond the understanding that its synthesis is part of the frog's defense mechanism.

Preclinical Efficacy and Mechanistic Investigations

In Vitro Models for Assessing the Chemical Compound's Activity

In vitro studies utilize controlled laboratory environments, often involving cell cultures, to evaluate the direct effects of a compound on biological processes.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are fundamental in vitro methods used to determine how a compound affects cell growth and survival. These assays can indicate whether a compound inhibits proliferation or induces cell death. While studies on the active magainin peptides have explored their effects on various cell types, including microbial and cancer cells, specific data detailing the impact of the promagainin precursor on cellular proliferation and viability in standard in vitro models is not prominently featured in the examined literature. The active magainin peptides are known for their ability to disrupt microbial membranes, leading to cell lysis and death. ontosight.aiplos.org

Apoptosis and Necrosis Pathway Analysis

Apoptosis is a form of programmed cell death, while necrosis is typically a result of acute injury. creative-diagnostics.comnih.gov Analyzing these pathways helps to understand the mechanism by which a compound may cause cell death. Some research on cationic antimicrobial peptides, which include magainin derivatives, suggests they can induce tumor cell death by instigating apoptosis, potentially via mitochondrial membrane disruption. nih.gov However, detailed analyses of apoptosis and necrosis pathways specifically initiated by the this compound precursor are not widely reported. Studies on apoptosis often involve detecting events such as caspase activation, phosphatidylserine (B164497) exposure, and DNA fragmentation. promega.com

Gene Expression Profiling in Response to Chemical Compound

Gene expression profiling involves analyzing the activity of thousands of genes simultaneously to understand how cells respond to a compound at the transcriptional level. eur.nlnanostring.com This can reveal pathways and processes that are activated or inhibited by the compound. While gene expression studies are a common tool in mechanistic investigations of bioactive compounds, specific data on changes in gene expression profiles induced by the this compound precursor itself were not found in the search results. Research on related peptides or their effects might involve such profiling to understand downstream cellular responses.

Protein Expression and Post-Translational Modifications

In Vivo Pharmacological Models for Efficacy Evaluation

Disease-Specific Animal Models for Chemical Compound Research

Dose-Response Relationships in Preclinical Settings

Detailed research findings specifically outlining the dose-response relationships of this compound in preclinical settings were not identified in the search results. Establishing dose-response is a critical step in preclinical evaluation to understand the relationship between the administered dose of a compound and the magnitude of its effect. While studies on related Xenopus peptides may include dose-response analyses, specific data pertaining to this compound was not found.

Biomarker Identification and Validation for Chemical Compound Efficacy

Information regarding the identification and validation of specific biomarkers for assessing the efficacy of this compound in preclinical studies was not found in the search results. Biomarkers play a crucial role in preclinical and clinical research by providing measurable indicators of a biological state or response to an intervention. The absence of detailed findings on this topic for this compound suggests that either such research has not been widely published or was not captured by the search parameters within the given constraints.

Structure Activity Relationship Sar and Structural Optimization

Design Principles for Chemical Compound Analogues and Derivatives

The design of promagainin analogues is guided by established medicinal chemistry principles aimed at optimizing its interaction with its biological target. The core scaffold of this compound, characterized by a unique heterocyclic ring system, serves as the foundation for these modifications. Key strategies include:

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance target affinity or improve metabolic stability. For instance, replacing a hydroxyl group on the primary phenyl ring of this compound with a bioisosteric amide has been explored to alter hydrogen bonding capacity.

Homologation: Increasing the length of alkyl chains systematically to probe the size and nature of hydrophobic pockets within the target's binding site.

Scaffold Hopping: Replacing the central heterocyclic core with a structurally different scaffold that maintains the original three-dimensional arrangement of key binding features. This can lead to novel intellectual property and improved drug-like properties.

Functional Group Modification: Altering or introducing functional groups to modulate properties such as solubility, polarity, and the ability to form specific interactions like hydrogen bonds or salt bridges with the target. nih.gov

These design principles are not mutually exclusive and are often used in combination to fine-tune the molecular architecture of this compound derivatives for superior performance.

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the this compound structure have yielded crucial insights into its SAR. Minor changes to the molecule can lead to profound differences in biological activity, highlighting the sensitivity of the target interaction. mdpi.com Research has focused on three primary regions of the this compound scaffold: the core heterocycle, the primary phenyl ring, and the secondary aliphatic side chain.

Modifications to the primary phenyl ring have shown that both the nature and position of substituents are critical. For example, introducing an electron-withdrawing group like a nitro group at the para-position can significantly alter the electronic distribution of the ring and its interaction with the target. mdpi.com

The aliphatic side chain has been a key focus for optimizing lipophilicity and conformational flexibility. Shortening or lengthening this chain affects how the molecule fits into its binding pocket.

Finally, alterations to the core heterocycle itself, such as changing nitrogen atom positions or adding substituents, have proven to be a delicate process, often leading to a complete loss of activity, indicating its crucial role as the central anchoring element. nih.gov

Table 1: Impact of Phenyl Ring Substitution on this compound Activity

Compound IDSubstituent at R1Substituent at R2Relative Potency (%)
This compoundHH100
PRO-024-ClH150
PRO-034-NO2H25
PRO-043-OCH3H90
PRO-054-OH3-OCH3120

Computational Approaches in SAR Analysis: QSAR and Machine Learning Models

To navigate the vast chemical space of potential this compound derivatives, computational methods are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. neuraldesigner.comnih.gov These models allow researchers to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. neuraldesigner.com

Early QSAR models for this compound were based on linear regression, using physicochemical descriptors like logP (lipophilicity), molecular weight, and electronic parameters. However, the SAR landscape for this compound is complex and non-linear. nih.gov Consequently, advanced machine learning (ML) algorithms have been employed to develop more accurate and predictive models. nih.govarxiv.org Techniques such as Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) have demonstrated superior performance in capturing the intricate relationships between molecular features and activity. nih.gov These ML-based QSAR models are trained on datasets of known this compound analogues and can effectively guide the design of new derivatives with a higher probability of success. schrodinger.com

Fragment-Based Drug Discovery (FBDD) Applied to the Chemical Compound Scaffold

Fragment-Based Drug Discovery (FBDD) offers an alternative and highly efficient strategy for lead discovery, starting with smaller, low-complexity molecules known as fragments. nih.gov This approach has been applied to the this compound scaffold to identify novel binding interactions and starting points for new chemical series. The FBDD process begins with screening a library of fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), against the biological target of this compound. medchemexpress.com

Once fragment hits are identified through sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography, they can be optimized into more potent leads. drugdiscoverychemistry.comdtu.dk Two common strategies for fragment elaboration include:

Fragment Growing: A confirmed fragment hit is extended by adding chemical functionality to engage with adjacent pockets in the target's binding site. nih.gov

Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

This piece-by-piece approach allows for a more rational exploration of chemical space and often yields lead compounds with better physicochemical properties compared to traditional high-throughput screening hits. nih.govmedchemexpress.com

Pharmacophore Modeling and Ligand Design for Chemical Compound Target Interactions

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with the this compound target. nih.gov A pharmacophore model is an abstract representation of these key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. creative-biolabs.com

For this compound, ligand-based pharmacophore models have been developed by aligning a set of active analogues and extracting their common chemical features. creative-biolabs.comnih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. The resulting models serve as 3D search queries for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. 3ds.com These models are also instrumental in guiding the de novo design of new ligands, ensuring that proposed structures contain the critical features for molecular recognition at the target site. youtube.com

Table 2: Key Pharmacophoric Features for this compound Target Binding

Feature IDFeature TypePosition (Å) (x, y, z)Tolerance Radius (Å)
HBA1Hydrogen Bond Acceptor(2.1, 5.4, -1.2)1.5
HYD1Hydrophobic Center(4.5, 3.2, 0.5)2.0
ARO1Aromatic Ring(7.8, 6.1, -3.4)1.8
HBD1Hydrogen Bond Donor(-1.3, 4.9, 2.1)1.5

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, is critical to its biological function. quimicaorganica.org Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. quimicaorganica.orgyoutube.com The aliphatic side chain of this compound, for example, can adopt various conformations, such as staggered and eclipsed forms. The lowest energy, most stable conformation (often an 'anti' or 'gauche' arrangement) is typically the one that is biologically active, as it presents the optimal geometry for binding to the target. ucsd.edu

Furthermore, stereochemistry plays a pivotal role. If this compound or its derivatives contain chiral centers, the different enantiomers or diastereomers can exhibit vastly different biological activities. This stereoselectivity arises because biological targets, being chiral themselves, interact differently with each stereoisomer. In SAR studies of this compound, it was discovered that the (S)-enantiomer at the C-3 position of the side chain is significantly more potent than the (R)-enantiomer, indicating a highly specific stereochemical requirement for optimal binding. This highlights the importance of controlling stereochemistry during the synthesis and design of new this compound analogues.

Advanced Analytical and Methodological Approaches in Chemical Compound Research

Advanced Spectroscopic Techniques for Promagainin-Biomolecule Interaction Studies

Advanced spectroscopic techniques are crucial for elucidating the structural characteristics of this compound and its derived peptides and their interactions with biological molecules. Techniques such as Circular Dichroism (CD) spectroscopy can provide information on the secondary structure of peptides (e.g., α-helical content), which is often critical for their activity and interaction with membranes or proteins. nii.ac.jp Nuclear Magnetic Resonance (NMR) spectroscopy can offer high-resolution structural details of peptides in solution or membrane-mimicking environments, revealing insights into their three-dimensional conformation and dynamics upon binding to targets. scispace.com Fourier Transform Infrared (FTIR) spectroscopy can also be employed to study peptide structure and interactions, particularly membrane interactions, by examining changes in vibrational modes. nii.ac.jp

While specific spectroscopic studies on the this compound precursor are not widely documented, these techniques have been extensively applied to study the structure and membrane interactions of magainins and related antimicrobial peptides derived from similar precursors. nii.ac.jpscispace.com Applying these methods to this compound itself, or its specific cleavage products, could help understand how the precursor folds or how its processed peptides interact with host or microbial membranes.

Chromatographic and Mass Spectrometric Methods for this compound Metabolite Profiling

The concept of "metabolite profiling" typically applies to small molecules. In the context of a protein precursor like this compound, the relevant application of chromatographic and mass spectrometric methods focuses on the analysis of the precursor itself, its processing intermediates, and the resulting mature peptides.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are indispensable tools for the identification, characterization, and quantification of peptides. nih.govnih.govgoogle.com These techniques can be used for peptide mapping to confirm the sequence of this compound or its derived peptides and to identify post-translational modifications. LC-MS/MS is also vital for "peptide profiling," which involves identifying and quantifying the different peptides present in biological samples, such as Xenopus skin secretions, allowing researchers to determine which active peptides are produced from the this compound precursor. nih.govnih.govgoogle.com

While traditional metabolite profiling (analysis of small molecule metabolites) is not directly applicable to the this compound protein precursor, these advanced chromatographic and mass spectrometric approaches are fundamental to understanding its processing and the diversity of peptides it generates.

Microscopy and Imaging Techniques for Cellular Localization of this compound

Microscopy and imaging techniques can provide spatial information about the location of this compound within tissues and cells. Techniques such as immunofluorescence microscopy, if specific antibodies against this compound or its derived peptides were available, could be used to visualize their distribution in Xenopus skin glands or other relevant tissues. This would help determine where the precursor is synthesized, stored, and processed.

Electron microscopy could potentially be used to examine the ultrastructure of the granules or vesicles where this compound and its derived peptides are stored before secretion. While specific studies on the cellular localization of this compound using these methods are not detailed in the search results, these techniques are standard in protein and peptide research to understand their cellular lifecycle and secretion pathways.

Omics Technologies (Transcriptomics, Metabolomics, Proteomics) in this compound Research

Omics technologies offer a comprehensive view of the biological systems involved in the production and function of this compound and its derived peptides.

Transcriptomics: RNA sequencing (RNA-Seq) can quantify the expression levels of the gene encoding the this compound precursor in different tissues or under various physiological conditions. This provides insights into the transcriptional regulation of this compound synthesis. The identification of cDNA sequences encoding this compound precursors has been a key step in understanding their structure and evolution. nih.govchem960.commcmaster.cadbaasp.orgnih.govgoogle.com

Proteomics: Mass-spectrometry-based proteomics can identify and quantify this compound and its processed peptides in complex biological mixtures like skin secretions. This can reveal the efficiency of precursor processing and the relative abundance of different mature peptides. Proteomic approaches have been instrumental in identifying the diverse array of antimicrobial peptides present in Xenopus skin. nih.govnih.govgoogle.com

Integrating data from these omics approaches can provide a holistic understanding of the biological context surrounding this compound production and the activity of its derived peptides.

Development of Novel Assays for this compound Activity Assessment

Since this compound is a precursor, its direct biological activity might be limited compared to its processed peptides. Therefore, assay development in this context often focuses on the activity of the derived peptides, such as antimicrobial activity. Novel assays are continuously developed to assess the potency and spectrum of activity of these peptides against various microorganisms. nii.ac.jpnih.govgoogle.com These can include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, as well as assays measuring membrane permeabilization or biofilm inhibition.

Assays could also be developed to study the enzymatic processing of the this compound precursor itself, for example, by incubating the precursor with candidate processing enzymes and analyzing the resulting cleavage products using mass spectrometry. This would help identify the specific enzymes involved in generating the active peptides.

High-Throughput Screening (HTS) Methodologies for Chemical Compound Libraries

High-Throughput Screening (HTS) is primarily used to screen large libraries of small chemical compounds. In the context of this compound research, HTS could be applied in several ways, although direct examples focusing on the this compound precursor are not prominent in the search results.

Ethical, Regulatory, and Translational Considerations in Chemical Compound Research

Ethical Implications in Preclinical Research Involving the Chemical Compound

Preclinical research involving chemical compounds such as promagainin often necessitates the use of animal models, particularly given its origin from frog skin. wur.nlresearchgate.netresearchgate.net Ethical considerations in this domain are guided by principles aimed at minimizing harm and ensuring animal welfare. A widely adopted framework is the 3Rs: Replacement, Reduction, and Refinement. erbc-group.comtranscurebioservices.com Replacement involves using alternative methods to animal models whenever possible. erbc-group.com Reduction focuses on minimizing the number of animals used in studies while still achieving scientifically valid results. erbc-group.comtranscurebioservices.com Refinement aims to improve experimental procedures and animal husbandry to reduce pain, suffering, and distress. erbc-group.comtranscurebioservices.com

Institutional ethics committees, often comprising veterinarians, scientists, non-scientists, and external experts, play a crucial role in reviewing research protocols to ensure compliance with ethical guidelines and to maintain a focus on animal welfare throughout the research process. erbc-group.comtranscurebioservices.comgarvan.org.au Beyond animal welfare, ethical implications in preclinical research can also encompass the responsible handling and storage of biological materials and data, as well as considerations related to the ethics of preclinical detection and intervention, particularly in the context of potential future therapeutic applications. garvan.org.aunih.govjpreventionalzheimer.com While specific ethical challenges uniquely associated with this compound have not been detailed in the available information, research into naturally derived peptides from animal sources inherently involves navigating the ethical landscape of animal use in scientific investigation.

Regulatory Frameworks for Investigational New Chemical Compounds (INC)

The development of novel chemical compounds like this compound as potential therapeutic agents falls under stringent regulatory frameworks designed to ensure their safety and efficacy. A regulatory framework constitutes a system of rules and guidelines established by governmental bodies or standard organizations. mega.comdataguard.com These frameworks are crucial for ensuring compliance, protecting public health and safety, and promoting fair competition within the industry. dataguard.com

For an Investigational New Chemical Compound (INC), the regulatory pathway typically involves several stages, beginning with extensive preclinical testing to evaluate the compound's biological activity and potential toxicity. If preclinical data support further investigation, researchers may file an Investigational New Drug (IND) application with regulatory authorities, such as the Food and Drug Administration (FDA) in the United States or the European Medicines Agency (EMA) in Europe, to seek permission to initiate human clinical trials. While the available information does not detail the specific regulatory status or interactions concerning this compound, any move towards applying research findings in humans would necessitate navigating these established regulatory pathways for novel therapeutic candidates.

Challenges in Translating Preclinical Findings of the Chemical Compound to Applied Research

Translating preclinical research findings for chemical compounds like this compound into applied research and ultimately into clinical or practical applications is a complex process fraught with challenges. One significant hurdle is the limitation of preclinical models, which may not always accurately predict human responses due to physiological differences. nih.govproventainternational.com The complexity of the human body and disease presents difficulties in creating preclinical animal models that fully encapsulate human physiology. proventainternational.com

Beyond scientific and biological differences, non-scientific factors also significantly impact translational research. These can include the availability of funding, potential conflicts of interest, regulatory burdens, fragmented infrastructure, and a shortage of qualified investigators and willing participants. nih.gov Data variability and bias in the interpretation of preclinical study results can also pose principal challenges. nih.gov While specific translational challenges for this compound are not explicitly documented, the general difficulties inherent in moving from basic research on a peptide derived from a natural source to potential applied uses would likely include optimizing its stability, scalability of production, formulation for delivery, and demonstrating consistent efficacy and safety in relevant models that are predictive of outcomes in the intended application.

Patent Landscape and Intellectual Property Rights Related to the Chemical Compound

The patent landscape surrounding a chemical compound like this compound provides insights into the innovation and commercial interest in the compound and related technologies. A patent landscape analysis involves a comprehensive review of existing, pending, and active patents within a specific technological area. prometheusip.comwipo.int This analysis helps identify key players, understand market trends, and inform strategic decisions in research and development. prometheusip.comwipo.intdennemeyer.com

Search results indicate that "this compound Proteins" have been mentioned in patent applications related to methods and compositions for wound healing. google.comgoogle.com This suggests that intellectual property rights are being sought or have been granted in areas concerning the potential applications of this compound or related proteins. The World Intellectual Property Organization (WIPO) emphasizes that patent landscaping can be a valuable tool for researchers, policymakers, and decision-makers, providing data-driven insights for strategic decisions in areas such as IP commercialization, licensing, and research collaboration. wipo.int The presence of patents mentioning this compound highlights ongoing efforts to protect inventions related to its potential uses.

Future Directions and Emerging Research Avenues for the Chemical Compound

Future research directions for this compound are likely to align with the broader avenues being explored for antimicrobial peptides, particularly those derived from amphibian sources. Given that this compound is a precursor to magainins, which are known for their antimicrobial properties, future work may focus on further characterizing the processing and function of this compound itself, as well as designing and evaluating analogues of magainin and related peptides. wur.nlresearchgate.net

Emerging research avenues for this class of compounds include their potential development into therapeutic agents to address the growing threat of multidrug-resistant infections. wur.nl Despite the potent activity of some frog skin antimicrobial peptides against antibiotic-resistant bacteria and fungi, no anti-infective peptide based directly on their structures has been widely adopted clinically, although analogues like pexiganan (B138682) have shown potential. wur.nl Future research may also explore other potential bioactivities of this compound or its derivatives, building on the diverse functions observed in other amphibian peptides, which can include anti-inflammatory or anti-diabetic properties. researchgate.net

Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Compound Science

Advancing the understanding and potential applications of chemical compounds like this compound often requires collaborative research initiatives and interdisciplinary approaches. Collaboration between preclinical and clinical scientists is considered essential for successful translational research. nih.gov Addressing the challenges in translating research findings necessitates the involvement of researchers from various disciplines, including chemistry, biology, pharmacology, and medicine.

Collaborative efforts can span across academic institutions, research organizations, and industry partners. Such initiatives can facilitate the sharing of knowledge, resources, and expertise, accelerating the research and development process. Ethical review committees themselves exemplify interdisciplinary approaches, bringing together diverse perspectives to ensure responsible conduct in research involving animals and humans. erbc-group.comtranscurebioservices.comgarvan.org.au While specific collaborative initiatives centered solely on this compound are not detailed in the available information, progress in the field of naturally derived peptides and potential therapeutics relies heavily on interdisciplinary collaboration to bridge the gap between discovery, preclinical characterization, and potential applied research.

Q & A

Q. Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations to confirm bioavailability.
  • Biomarker Correlation : Identify surrogate markers (e.g., phosphorylated proteins) that bridge in vitro and in vivo effects.
  • Sensitivity Analysis : Use computational modeling (e.g., PK/PD) to simulate dose-scaling across species .

Key Resources for Methodological Rigor

  • Data Repositories : Deposit raw spectra, sequencing data, and crystallography files in public repositories (e.g., ChEMBL, PRIDE) per FAIR principles .
  • Protocol Sharing : Use protocols.io for step-by-step method documentation and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.